Retention of Potent Tyrosinase Inhibition via Unsubstituted N-Phenyl Acetamide vs. Complete Activity Loss with Halogenated Analogs
In a direct head-to-head comparison within a single synthesized series of 1,2,4-triazole-thioacetamide derivatives (9a–9i), the target compound 9a (unsubstituted N-phenylacetamide) inhibited mushroom tyrosinase with an IC50 of 0.124 ± 0.077 µM. In stark contrast, the para-fluoro substituted analog (9b) and the para-bromo substituted analog (9c), which are chemically identical except for the halogen atom, showed no measurable inhibitory response against the same enzyme under identical assay conditions [1].
| Evidence Dimension | Mushroom tyrosinase enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.124 ± 0.077 µM (Compound 9a, unsubstituted –H) |
| Comparator Or Baseline | Compound 9b (para-Fluoro analog): No inhibition; Compound 9c (para-Bromo analog): No inhibition; Standard drug Kojic Acid: IC50 = 16.83 ± 1.16 µM |
| Quantified Difference | Complete loss of inhibitory activity for halogenated analogs, whereas target compound 9a is ~136-fold more potent than the positive control kojic acid. |
| Conditions | In-vitro mushroom tyrosinase enzyme inhibition assay; mean ± SEM; values reported in Molecules 2022, Table 1. |
Why This Matters
This quantifies a critical procurement gate: substituting the unsubstituted phenyl ring with any halogen blocks target engagement, proving the compound is irreplaceable for tyrosinase-targeted screening campaigns.
- [1] Mubashir Hassan et al. 'Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase.' Molecules 27, no. 5 (2022): 1731. https://doi.org/10.3390/molecules27051731. View Source
